molecular formula C20H24N4O6 B11151290 N~2~-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}-L-arginine

N~2~-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}-L-arginine

Cat. No.: B11151290
M. Wt: 416.4 g/mol
InChI Key: QFAOEKMTYJBWGS-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-CARBAMIMIDAMIDO-2-[2-({4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)ACETAMIDO]PENTANOIC ACID is a complex organic compound with a molecular formula of C29H42N4O6 This compound is characterized by its intricate structure, which includes a chromenyl group, a carbamimidamido group, and a pentanoic acid moiety

Preparation Methods

The synthesis of 5-CARBAMIMIDAMIDO-2-[2-({4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)ACETAMIDO]PENTANOIC ACID involves multiple steps, typically starting with the preparation of the chromenyl intermediate. This intermediate is then subjected to a series of reactions, including acylation, amidation, and carbamimidation, to form the final product . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.

Chemical Reactions Analysis

5-CARBAMIMIDAMIDO-2-[2-({4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)ACETAMIDO]PENTANOIC ACID undergoes various chemical reactions, including:

Scientific Research Applications

5-CARBAMIMIDAMIDO-2-[2-({4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)ACETAMIDO]PENTANOIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-CARBAMIMIDAMIDO-2-[2-({4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)ACETAMIDO]PENTANOIC ACID involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

5-CARBAMIMIDAMIDO-2-[2-({4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)ACETAMIDO]PENTANOIC ACID can be compared with other similar compounds, such as:

    5-CARBAMIMIDAMIDO-2-[2-({4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)ACETAMIDO]BUTANOIC ACID: This compound has a similar structure but with a butanoic acid moiety instead of pentanoic acid.

    5-CARBAMIMIDAMIDO-2-[2-({4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)ACETAMIDO]HEXANOIC ACID:

Properties

Molecular Formula

C20H24N4O6

Molecular Weight

416.4 g/mol

IUPAC Name

(2S)-5-(diaminomethylideneamino)-2-[[2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetyl]amino]pentanoic acid

InChI

InChI=1S/C20H24N4O6/c21-20(22)23-8-2-5-15(18(26)27)24-17(25)10-29-11-6-7-13-12-3-1-4-14(12)19(28)30-16(13)9-11/h6-7,9,15H,1-5,8,10H2,(H,24,25)(H,26,27)(H4,21,22,23)/t15-/m0/s1

InChI Key

QFAOEKMTYJBWGS-HNNXBMFYSA-N

Isomeric SMILES

C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)OCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O

Canonical SMILES

C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)OCC(=O)NC(CCCN=C(N)N)C(=O)O

Origin of Product

United States

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